2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the quinazoline core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions.
Introduction of the methyl group: The methyl group is introduced at the 2-position of the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the acetamide linkage: The final step involves the reaction of the 2-methylquinazoline derivative with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer drug.
Erlotinib: Another quinazoline-based anticancer agent.
Prazosin: A quinazoline derivative used to treat hypertension.
Uniqueness
2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives .
生物活性
2-[(2-methylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a trimethylphenyl acetamide group. Its molecular formula is C16H18N2O, and it has a molecular weight of approximately 270.33 g/mol. The structure can be illustrated as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting the replication process and leading to apoptosis in cancer cells. This mechanism may involve the inhibition of topoisomerase II, an enzyme critical for DNA unwinding during replication .
- Cytotoxicity : Studies indicate that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2. The compound's structure suggests it may possess similar properties, potentially leading to significant anti-cancer activity .
Cytotoxicity Studies
A series of studies evaluated the cytotoxic effects of related quinazoline compounds. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for several compounds in comparison with known standards:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | TBD |
Compound X (related derivative) | HCT-116 | 6.29 |
Doxorubicin | HCT-116 | 8.23 |
Compound Y | HepG2 | 6.29 |
Note: TBD indicates that specific IC50 data for the compound is still under investigation or not yet published.
Topoisomerase II Inhibition
The ability of quinazoline derivatives to inhibit topoisomerase II has been documented extensively. For instance:
- Compound X demonstrated an IC50 value of 15.16 µM against topoisomerase II, indicating a moderate inhibitory effect compared to doxorubicin (IC50 = 8.23 µM) .
Case Studies
Recent studies have highlighted the potential therapeutic applications of quinazoline derivatives:
- Study on Apoptosis Induction : A study found that specific quinazoline derivatives induced apoptosis in HCT-116 cells by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 . This suggests that this compound may exhibit similar effects.
- In Silico Studies : Computational analyses indicated strong binding affinities between quinazoline derivatives and DNA-topoisomerase II complexes, suggesting that modifications in their structure could enhance their biological efficacy .
特性
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-9-13(2)19(14(3)10-12)23-18(24)11-25-20-16-7-5-6-8-17(16)21-15(4)22-20/h5-10H,11H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOMHANTNRIMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。